

solubility of m-PEG7-CH₂-OH in aqueous and organic solvents

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Compound of Interest

Compound Name: *m*-PEG7-CH₂-OH

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A Technical Guide to the Solubility of m-PEG7-CH₂-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)-methanol (**m-PEG7-CH₂-OH**), a discrete PEG compound with the CAS Number 53663-45-9. This document consolidates available data on its solubility in aqueous and organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts of PEG Solubility

Polyethylene glycol (PEG) is a polyether known for its hydrophilicity and biocompatibility. The solubility of a specific PEG derivative like **m-PEG7-CH₂-OH** is governed by its molecular weight, the nature of its end groups, and the properties of the solvent. As a short-chain, monodisperse PEG with a terminal hydroxyl group and a methoxy cap, **m-PEG7-CH₂-OH** exhibits broad solubility in polar solvents. This is due to the ether oxygens and the terminal hydroxyl group which can form hydrogen bonds with protic solvents. Generally, as the molecular weight of PEG increases, its solubility in water and many organic solvents tends to decrease^[1].

Solubility Profile of m-PEG7-CH₂-OH

While precise quantitative solubility data (e.g., in g/L) for **m-PEG7-CH2-OH** is not readily available in published literature, a qualitative profile can be compiled from supplier technical data and general chemical principles of similar PEG molecules. The hydrophilic PEG spacer is known to increase solubility in aqueous media[2][3].

Table 1: Qualitative Solubility Data for **m-PEG7-CH2-OH** and Structurally Similar PEGs

Solvent Class	Specific Solvents	Solubility Profile
Aqueous	Water, Buffers (e.g., PBS)	Soluble/Miscible. The hydrophilic nature of the ethylene glycol repeats and the terminal hydroxyl group allows for high solubility in aqueous solutions[2][3][4].
Polar Protic	Methanol, Ethanol	Soluble/Miscible. PEGs are generally soluble in alcohols[1][4].
Polar Aprotic	Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO)	Generally Soluble. PEGs exhibit good solubility in many polar aprotic solvents[1][5]. THF has been identified as a particularly effective solvent for PEGs[5].
Nonpolar	Hydrocarbons (e.g., Hexane, Toluene)	Insoluble/Slightly Soluble. PEGs are typically insoluble in nonpolar solvents like hydrocarbons[4]. Toluene shows some limited solvating power for PEGs[1].

Note: This data is based on general PEG characteristics and information from chemical suppliers. Solubility can be affected by temperature, purity, and the presence of other solutes.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like **m-PEG7-CH₂-OH**. This method, often referred to as the "shake-flask" or saturation method, is a standard approach for assessing equilibrium solubility.

Objective: To determine the saturation concentration of **m-PEG7-CH₂-OH** in a specific solvent at a controlled temperature.

Materials:

- **m-PEG7-CH₂-OH**
- Solvent of interest (e.g., deionized water, ethanol)
- Analytical balance
- Vials with screw caps (e.g., 20 mL glass scintillation vials)
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a high-precision balance for gravimetric analysis)

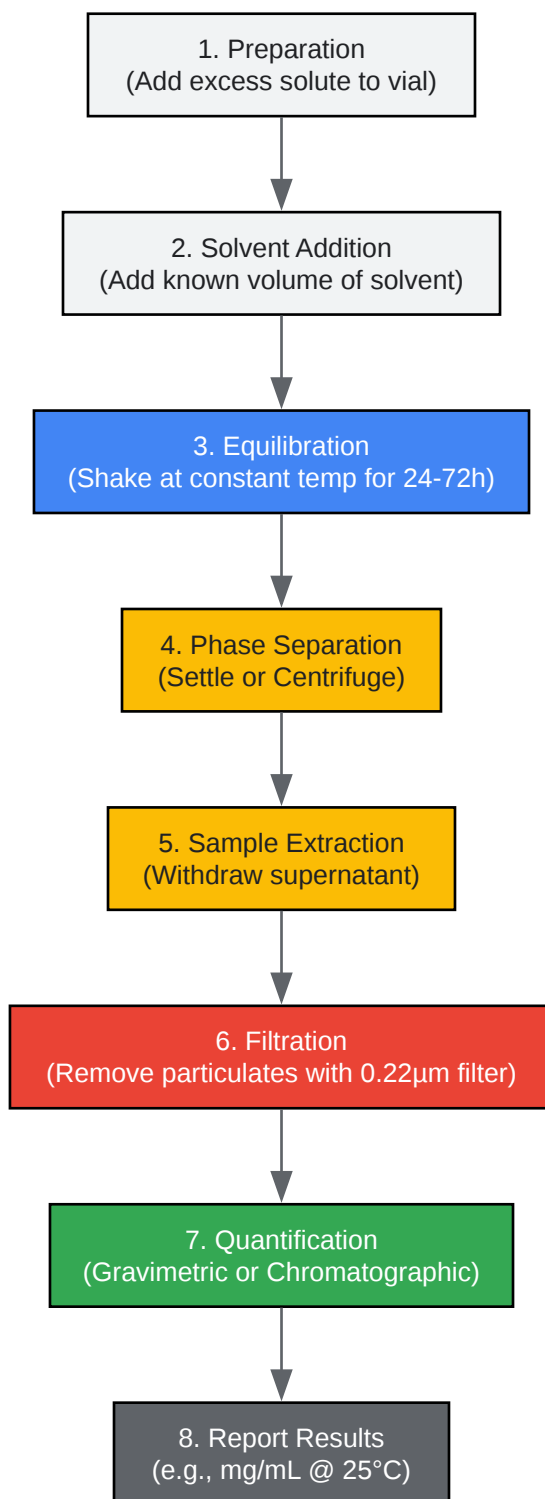
Methodology:

- Preparation: Add an excess amount of **m-PEG7-CH₂-OH** to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
- Solvent Addition: Add a precise, known volume or mass of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

- **Phase Separation:** After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. For more rapid separation, centrifugation can be used.
- **Sample Extraction:** Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
- **Filtration:** Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
- **Quantification:**
 - **Gravimetric Method:** Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solid is achieved. The solubility is calculated as the mass of the residue divided by the volume (or mass) of the solvent used.
 - **Chromatographic Method:** Dilute the filtered solution with a known volume of solvent. Analyze the concentration of **m-PEG7-CH2-OH** in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a Refractive Index detector).
- **Data Reporting:** Express the solubility in standard units, such as mg/mL or g/L, and specify the temperature at which the measurement was conducted.

Experimental Workflow Visualization

The logical flow of the solubility determination protocol can be visualized as follows:



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Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

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